Nevirapine Nevirapine Nevirapine is a dipyridodiazepine that is 5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepine which is substituted by methyl, oxo, and cyclopropyl groups at positions 4, 6, and 11, respectively. A non-nucleoside reverse transcriptase inhibitor with activity against HIV-1, it is used in combination with other antiretrovirals for the treatment of HIV infection. It has a role as an antiviral drug and a HIV-1 reverse transcriptase inhibitor. It is a dipyridodiazepine and a member of cyclopropanes.
Nevirapine is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children. Nevirapine comes in three different forms: immediate-release tablets, oral suspension (a liquid), and extended-release tablets. The immediate-release tablet and liquid forms of nevirapine are approved for use in adults and children. The extended-release tablets are approved for use in adults and in children 6 years of age and older who meet certain height and weight requirements. Nevirapine is always used in combination with other HIV medicines.
A potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with nucleoside analogues for treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection and AIDS. Structurally, nevirapine belongs to the dipyridodiazepinone chemical class.
Nevirapine is a Human Immunodeficiency Virus 1 Non-Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of nevirapine is as a Non-Nucleoside Reverse Transcriptase Inhibitor, and Cytochrome P450 3A Inducer, and Cytochrome P450 2B6 Inducer.
Nevirapine is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immune deficiency syndrome (AIDS). Nevirapine is associated with a high rate of serum aminotransferase elevations during therapy and is a well established cause of acute, clinically apparent liver injury.
Nevirapine is a natural product found in Stachybotrys chartarum with data available.
Nevirapine is a benzodiazepine non-nucleoside reverse transcriptase inhibitor. In combination with other antiretroviral drugs, nevirapine reduces HIV viral loads and increases CD4 counts, thereby retarding or preventing the damage to the immune system and reducing the risk of developing AIDS.
A potent, non-nucleoside reverse transcriptase inhibitor used in combination with nucleoside analogues for treatment of HIV INFECTIONS and AIDS.
Brand Name: Vulcanchem
CAS No.: 129618-40-2
VCID: VC0537069
InChI: InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)
SMILES: CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
Molecular Formula: C15H14N4O
Molecular Weight: 266.30 g/mol

Nevirapine

CAS No.: 129618-40-2

Inhibitors

VCID: VC0537069

Molecular Formula: C15H14N4O

Molecular Weight: 266.30 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Nevirapine - 129618-40-2

Description Nevirapine is a dipyridodiazepine that is 5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepine which is substituted by methyl, oxo, and cyclopropyl groups at positions 4, 6, and 11, respectively. A non-nucleoside reverse transcriptase inhibitor with activity against HIV-1, it is used in combination with other antiretrovirals for the treatment of HIV infection. It has a role as an antiviral drug and a HIV-1 reverse transcriptase inhibitor. It is a dipyridodiazepine and a member of cyclopropanes.
Nevirapine is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children. Nevirapine comes in three different forms: immediate-release tablets, oral suspension (a liquid), and extended-release tablets. The immediate-release tablet and liquid forms of nevirapine are approved for use in adults and children. The extended-release tablets are approved for use in adults and in children 6 years of age and older who meet certain height and weight requirements. Nevirapine is always used in combination with other HIV medicines.
A potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with nucleoside analogues for treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection and AIDS. Structurally, nevirapine belongs to the dipyridodiazepinone chemical class.
Nevirapine is a Human Immunodeficiency Virus 1 Non-Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of nevirapine is as a Non-Nucleoside Reverse Transcriptase Inhibitor, and Cytochrome P450 3A Inducer, and Cytochrome P450 2B6 Inducer.
Nevirapine is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immune deficiency syndrome (AIDS). Nevirapine is associated with a high rate of serum aminotransferase elevations during therapy and is a well established cause of acute, clinically apparent liver injury.
Nevirapine is a natural product found in Stachybotrys chartarum with data available.
Nevirapine is a benzodiazepine non-nucleoside reverse transcriptase inhibitor. In combination with other antiretroviral drugs, nevirapine reduces HIV viral loads and increases CD4 counts, thereby retarding or preventing the damage to the immune system and reducing the risk of developing AIDS.
A potent, non-nucleoside reverse transcriptase inhibitor used in combination with nucleoside analogues for treatment of HIV INFECTIONS and AIDS.
CAS No. 129618-40-2
Product Name Nevirapine
Molecular Formula C15H14N4O
Molecular Weight 266.30 g/mol
IUPAC Name 2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Standard InChI InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)
Standard InChIKey NQDJXKOVJZTUJA-UHFFFAOYSA-N
SMILES CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
Canonical SMILES CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
Appearance Solid powder
Colorform Crystals from pyridine and water
Melting Point 247-249 °C
196.06 °C
Physical Description Solid
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 39.9 [ug/mL] (The mean of the results at pH 7.4)
In water, 100 mg/l @ neutral pH
1.05e-01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms BI RG 587
BI-RG-587
BIRG587
Hemihydrate, Nevirapine
Nevirapine
Nevirapine Hemihydrate
Viramune
Vapor Pressure 3.4X10-9 mm Hg @ 25 °C /Estimated/
Reference 1: Cornejo Castro EM, Carr DF, Jorgensen AL, Alfirevic A, Pirmohamed M. HLA-allelotype associations with nevirapine-induced hypersensitivity reactions and hepatotoxicity: a systematic review of the literature and meta-analysis. Pharmacogenet Genomics. 2015 Apr;25(4):186-98. doi: 10.1097/FPC.0000000000000124. Review. PubMed PMID: 25714001.
2: Čolić A, Alessandrini M, Pepper MS. Pharmacogenetics of CYP2B6, CYP2A6 and UGT2B7 in HIV treatment in African populations: focus on efavirenz and nevirapine. Drug Metab Rev. 2015 May;47(2):111-23. doi: 10.3109/03602532.2014.982864. Epub 2014 Nov 13. Review. PubMed PMID: 25391641.
3: Jiang HY, Zhang MN, Chen HJ, Yang Y, Deng M, Ruan B. Nevirapine versus efavirenz for patients co-infected with HIV and tuberculosis: a systematic review and meta-analysis. Int J Infect Dis. 2014 Aug;25:130-5. doi: 10.1016/j.ijid.2014.04.020. Epub 2014 Jun 6. Review. PubMed PMID: 24911886.
4: Podzamczer D. Lipid metabolism and cardiovascular risk in HIV infection: new perspectives and the role of nevirapine. AIDS Rev. 2013 Oct-Dec;15(4):195-203. Review. PubMed PMID: 24192600.
5: Kawalec P, Kryst J, Mikrut A, Pilc A. Nevirapine-based regimens in HIV-infected antiretroviral-naive patients: systematic review and meta-analysis of randomized controlled trials. PLoS One. 2013 Oct 7;8(10):e76587. doi: 10.1371/journal.pone.0076587. eCollection 2013. Review. PubMed PMID: 24116123; PubMed Central PMCID: PMC3792044.
6: Pillay P, Ford N, Shubber Z, Ferrand RA. Outcomes for efavirenz versus nevirapine-containing regimens for treatment of HIV-1 infection: a systematic review and meta-analysis. PLoS One. 2013 Jul 22;8(7):e68995. doi: 10.1371/journal.pone.0068995. Print 2013. Review. PubMed PMID: 23894391; PubMed Central PMCID: PMC3718822.
7: Bendle M, Bajpai S, Choudhary A, Pazare A. Prevention of perinatal HIV I transmission by protease inhibitor based triple drug antiretroviral therapy versus nevirapine as single dose at the time of delivery. J Assoc Physicians India. 2012 Dec;60:39-44. Review. PubMed PMID: 23781668.
8: Shubber Z, Calmy A, Andrieux-Meyer I, Vitoria M, Renaud-Théry F, Shaffer N, Hargreaves S, Mills EJ, Ford N. Adverse events associated with nevirapine and efavirenz-based first-line antiretroviral therapy: a systematic review and meta-analysis. AIDS. 2013 Jun 1;27(9):1403-12. doi: 10.1097/QAD.0b013e32835f1db0. Review. PubMed PMID: 23343913.
9: Ford N, Calmy A, Andrieux-Meyer I, Hargreaves S, Mills EJ, Shubber Z. Adverse events associated with nevirapine use in pregnancy: a systematic review and meta-analysis. AIDS. 2013 Apr 24;27(7):1135-43. doi: 10.1097/QAD.0b013e32835e0752. Review. PubMed PMID: 23299174.
10: Bera E, Mia R. Safety of nevirapine in HIV-infected pregnant women initiating antiretroviral therapy at higher CD4 counts: a systematic review and meta-analysis. S Afr Med J. 2012 Oct 8;102(11 Pt 1):855-9. doi: 10.7196/samj.5700. Review. Erratum in: S Afr Med J. 2012 Dec;102(12):898. PubMed PMID: 23116743.
11: Bhatti L, Gladstein J. Once-daily nevirapine XR: a brief overview of the safety and efficacy of a new formulation. J Int Assoc Physicians AIDS Care (Chic). 2012 Nov-Dec;11(6):369-73. doi: 10.1177/1545109712456427. Epub 2012 Aug 27. Review. PubMed PMID: 22930796.
12: Coster LO, Kumar PN. Contemporary role of nevirapine in HIV treatment. AIDS Rev. 2012 Apr-Jun;14(2):132-44. Review. PubMed PMID: 22627609.
13: Lopez-Delgado JC, Mendiluce RM, Pinol TS, Fernández XP, Sanchez L, Vicente RG. Urgent liver transplantation for nevirapine-induced acute liver failure: report of a case and review of the literature. Ann Transplant. 2012 Jan-Mar;17(1):122-7. Review. PubMed PMID: 22466918.
14: Heil EL, Corbett AH. Guidelines for the use of extended-release nevirapine in HIV-infected patients. Expert Opin Pharmacother. 2011 Dec;12(17):2713-8. doi: 10.1517/14656566.2011.630391. Epub 2011 Oct 29. Review. PubMed PMID: 22035406.
15: Muret P, Piedoux S, Solas C, Quaranta S; Groupe Suivi Therapeutique Pharmacologique de la Societe Francaise de Pharmacologie et de Therapeutique. [Evidence-based therapeutic drug monitoring for nevirapine]. Therapie. 2011 May-Jun;66(3):187-95. doi: 10.2515/therapie/2011030. Epub 2011 Aug 9. Review. French. PubMed PMID: 21819802.
16: Parienti JJ, Peytavin G. Nevirapine once daily: pharmacology, metabolic profile and efficacy data of the new extended-release formulation. Expert Opin Drug Metab Toxicol. 2011 Apr;7(4):495-503. doi: 10.1517/17425255.2011.565331. Epub 2011 Mar 20. Review. Erratum in: Expert Opin Drug Metab Toxicol. 2011 Jun;7(6):783. PubMed PMID: 21417819.
17: Mbuagbaw LC, Irlam JH, Spaulding A, Rutherford GW, Siegfried N. Efavirenz or nevirapine in three-drug combination therapy with two nucleoside-reverse transcriptase inhibitors for initial treatment of HIV infection in antiretroviral-naïve individuals. Cochrane Database Syst Rev. 2010 Dec 8;(12):CD004246. doi: 10.1002/14651858.CD004246.pub3. Review. PubMed PMID: 21154355.
18: Parienti JJ, Verdon R. [Nevirapine and cardiovascular risk]. Med Mal Infect. 2010 Sep;40(9):499-505. doi: 10.1016/j.medmal.2010.02.002. Review. French. PubMed PMID: 20434285.
19: Popovic M, Shenton JM, Chen J, Baban A, Tharmanathan T, Mannargudi B, Abdulla D, Uetrecht JP. Nevirapine hypersensitivity. Handb Exp Pharmacol. 2010;(196):437-51. doi: 10.1007/978-3-642-00663-0_15. Review. PubMed PMID: 20020271.
20: Kazennova EV. [Drug resistance of HIV-1 as a result of using nevirapine for chemoprophylaxis of vertical viral transmission from HIV-infected mother to infant]. Vopr Virusol. 2009 Jan-Feb;54(1):45-8. Review. Russian. PubMed PMID: 19253732.
PubChem Compound 4463
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator